molecular formula C13H12OS B177147 Benzyl phenyl sulfoxide CAS No. 833-82-9

Benzyl phenyl sulfoxide

Cat. No.: B177147
CAS No.: 833-82-9
M. Wt: 216.3 g/mol
InChI Key: FBPGAWABXWMRAR-UHFFFAOYSA-N
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Description

Benzyl phenyl sulfoxide is an organic compound with the molecular formula C₁₃H₁₂OS. It is a sulfoxide, characterized by the presence of a sulfinyl functional group attached to a benzyl and a phenyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Benzyl phenyl sulfoxide, also known as (benzylsulfinyl)benzene, is a chemical compound with the formula C13H12OS

Target of Action

It’s known that sulfoxides, in general, can interact with various biological targets, including enzymes and receptors, influencing their function .

Mode of Action

It’s known that sulfoxides can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the targets they interact with.

Biochemical Pathways

Sulfoxides are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The molecular weight of the compound is 216299 , which might influence its absorption and distribution in the body.

Result of Action

Some studies suggest that certain sulfoxides may have antitumor effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, the compound has a fusion temperature of 393K , which might affect its stability under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl phenyl sulfoxide can be synthesized through the oxidation of benzyl phenyl sulfide. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as iron(III) chloride (FeCl₃). The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound often employs similar oxidation processes but on a larger scale. The use of heterogeneous catalysts, such as magnetic nanoparticles, has been explored to enhance the efficiency and selectivity of the oxidation process .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form benzyl phenyl sulfone.

    Reduction: The compound can be reduced back to benzyl phenyl sulfide using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), oxone.

    Reduction: Lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Benzyl phenyl sulfone.

    Reduction: Benzyl phenyl sulfide.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Benzyl phenyl sulfoxide has diverse applications in scientific research:

Comparison with Similar Compounds

    Benzyl phenyl sulfide: The precursor to benzyl phenyl sulfoxide, differing by the oxidation state of the sulfur atom.

    Benzyl phenyl sulfone: The fully oxidized form of benzyl phenyl sulfide.

    Methyl phenyl sulfoxide: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

benzenesulfinylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGAWABXWMRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286328
Record name Benzyl phenyl sulfoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833-82-9
Record name MLS002707255
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Record name NSC44777
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Record name Benzyl phenyl sulfoxide
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Record name Benzyl phenyl sulfoxide
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Synthesis routes and methods

Procedure details

To a solution of benzyl phenyl sulfide (Aldrich; 1.068 g, 5.33 mmol) in 25 mL of CH2Cl2 at −78° C. was slowly added a solution of m-chloroperbenzoic acid (Aldrich, 50-60%; 760 mg, 2.64 mmol if 60%) in 10 mL of CH2CL2. After warming to room temperature and stirring overnight, the solution was added to 20 mL of a saturated NaHCO3 solution. The aqueous layer was separated and extracted with CH2Cl2 (2×10 mL). The pooled organic layers were then dried (MgSO4) and concentrated. The residue was subjected to flash column chromatography (silica gel, 10% acetone/hexane and 15% acetone/hexane) affording the sulfoxide (632 mg, 55%) as a white solid, mp 123-126° C.
Quantity
1.068 g
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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